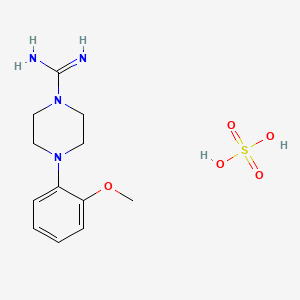
4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate
Übersicht
Beschreibung
4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate (4-MPCS), also known as 4-MPCS, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of 4-methoxy phenyl piperazine, which is a benzene ring with a nitrogen atom connected to a piperazine ring. 4-MPCS is a white-colored crystalline solid that is soluble in water. It is also a strong base, with a pKa of 8.2.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Agent
This compound has been studied for its neuroprotective effects. In a study, a piperazine derivative of this compound was found to have protective effects against aluminium-induced neurotoxicity . The compound was found to improve behavioral and neurochemical indices in rats treated with aluminium chloride .
Acetylcholinesterase Inhibitor
The compound has been screened for its efficacy as an acetylcholinesterase inhibitor (AChEI) . AChEIs are drugs that increase the levels of acetylcholine, a neurotransmitter, by inhibiting the enzyme that breaks it down. This makes them potentially useful in the treatment of diseases like Alzheimer’s, where there is a reduction in acetylcholine levels .
Antioxidant
The compound has been found to prevent lipid peroxidation and protein damage, and to restore the levels of endogenous antioxidant enzymes . This suggests that it could have potential applications as an antioxidant .
Potential Use in Alzheimer’s Disease Research
Given its neuroprotective effects and its potential as an AChEI, this compound could be of interest in Alzheimer’s disease research . Alzheimer’s disease is characterized by progressive memory loss and cognitive impairment, and this compound could potentially help in understanding and treating this disease .
Blood Pressure Regulation
Urapidil, a compound that shares a similar structure with “4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate”, is known to be an α-blocker that lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . While it’s not directly stated that “4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate” has the same properties, it’s possible that it could have similar applications due to the structural similarities.
Eigenschaften
IUPAC Name |
4-(2-methoxyphenyl)piperazine-1-carboximidamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O.H2O4S/c1-17-11-5-3-2-4-10(11)15-6-8-16(9-7-15)12(13)14;1-5(2,3)4/h2-5H,6-9H2,1H3,(H3,13,14);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHXOOZOXYKFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



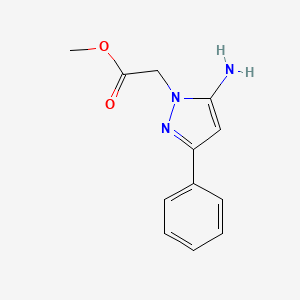
![Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1492825.png)



![2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1492832.png)
![2-(6-Chloropyrimidin-4-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1492833.png)

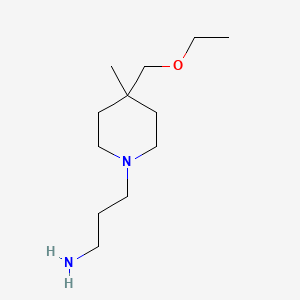
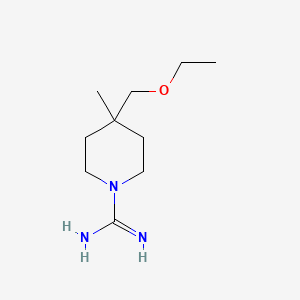
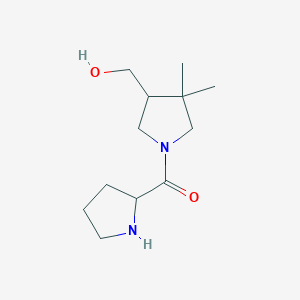
![4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide](/img/structure/B1492841.png)

